3-O-Benzyl Estratetraenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

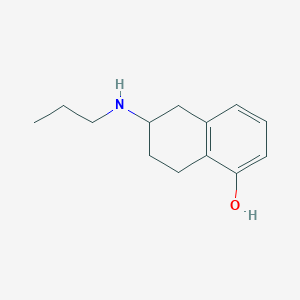

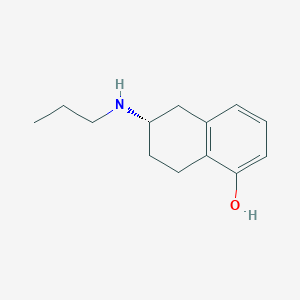

"3-O-Benzyl Estratetraenol" likely refers to a synthetic derivative of estratetraenol, a compound with potential estrogenic activity. The introduction of a benzyl group at the 3-hydroxyl position could modify its biological activity and solubility, making it a subject of interest in medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of benzylated phenolic compounds, including estrogenic derivatives, often involves the protection of the phenol group, followed by alkylation or arylation to introduce the benzyl group. An example includes the use of aromatic nucleophilic substitution reactions and Heck-type coupling to synthesize similar structures (David et al., 2005).

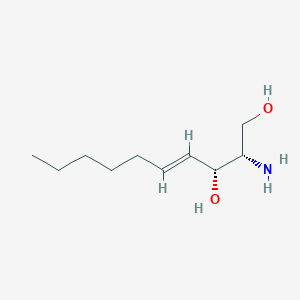

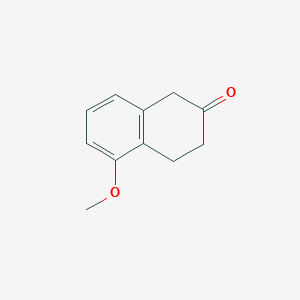

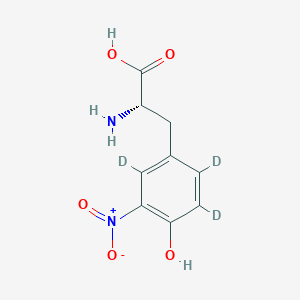

Molecular Structure Analysis

The molecular structure of "3-O-Benzyl Estratetraenol" would feature an estratetraenol core with a benzyl group attached to the 3-position. This modification could influence the molecule's conformation and electronic distribution, affecting its interaction with estrogen receptors. Structure-activity relationship studies, like those on phenolic antiestrogens, can provide insights into how such modifications influence receptor affinity (Sharma et al., 1990).

Chemical Reactions and Properties

The benzyl group can undergo various chemical reactions, including oxidation and halogenation, which might be used to further modify "3-O-Benzyl Estratetraenol". The presence of the benzyl group also affects the molecule's chemical properties, such as its reactivity towards electrophilic and nucleophilic agents.

Physical Properties Analysis

The introduction of a benzyl group could increase the lipophilicity of estratetraenol, affecting its solubility in organic solvents and potentially its bioavailability. Analytical techniques, including chromatography and mass spectrometry, are essential for characterizing such physical properties.

Chemical Properties Analysis

The estrogenic activity and receptor binding affinity of "3-O-Benzyl Estratetraenol" would be key chemical properties of interest. Modifications at the 3-position can significantly impact the molecule's interaction with estrogen receptors, influencing its biological activity. Studies on similar compounds reveal the importance of hydroxyl group positioning and additional substitutions on estrogenic activity (Anstead et al., 1988).

Scientific Research Applications

Estrogenic Activity and Anti-Proliferative Properties

Research on compounds with structural similarities to 3-O-Benzyl Estratetraenol, such as indole-3-carbinol (I3C) derivatives, demonstrates significant anti-proliferative and anti-estrogenic properties in human breast cancer cells. For example, 1-benzyl-I3C, a novel I3C analogue, displayed approximately 1000-fold enhanced potency in suppressing the growth of both estrogen-responsive and estrogen-independent human breast cancer cells compared to I3C (Nguyen et al., 2010). This suggests that modifications to the chemical structure of estrogenic compounds can significantly alter their biological activity, highlighting a potential area of application for 3-O-Benzyl Estratetraenol in cancer research.

Environmental Impact and Ecological Risks

The widespread use of estrogenic compounds, such as benzophenone-3 (BP-3), a common component of organic sunscreen products, raises concerns about their release into the environment and potential impact on aquatic ecosystems. Studies have focused on the physicochemical properties, toxicokinetics, and toxic effects of BP-3, revealing its lipophilic, photostable, and bioaccumulative nature. BP-3's presence in water, soil, and biota underscores the importance of understanding the ecological risks posed by estrogenic compounds, including 3-O-Benzyl Estratetraenol, especially their endocrine-disrupting capacity and effects on aquatic life (Kim & Choi, 2014).

Mechanisms of Action and Metabolic Pathways

The metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity have been studied, revealing the formation of metabolites with varying estrogenic and anti-androgenic activities. Such research sheds light on the complex interactions between estrogenic compounds and biological systems, offering insights into how 3-O-Benzyl Estratetraenol might interact with estrogen receptors and influence endocrine functions (Watanabe et al., 2015).

Potential for Reproductive Toxicity

Investigations into the reproductive toxicity of similar compounds, such as BP-3, have revealed links between high levels of exposure and changes in birth weight, gestational age, and reproductive gene expression in both humans and animals. These studies highlight the importance of understanding the potential reproductive health impacts of estrogenic compounds, including 3-O-Benzyl Estratetraenol, particularly in relation to their endocrine-disrupting effects (Ghazipura et al., 2017).

properties

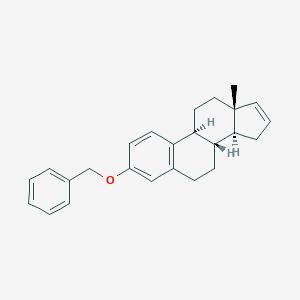

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVWDBSHRYVAP-NGSHPTGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628370 |

Source

|

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl Estratetraenol | |

CAS RN |

23880-57-1 |

Source

|

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.